3-Quinolinecarbonitrile, also known as quinoline-3-carbonitrile, is a heterocyclic organic compound featuring a quinoline core with a carbonitrile group attached at the 3-position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule serves as a crucial building block and scaffold in organic synthesis, especially for developing novel bioactive compounds. [, , , , , , , , , , , , , , , , , , , , ] The interest in 3-quinolinecarbonitrile stems from its versatility in forming derivatives with diverse biological activities.
Expanding the Chemical Space: Exploring novel synthetic methods and substitution patterns to generate a wider array of derivatives with diverse biological activities. [, , , , ]
Targeting New Therapeutic Areas: Investigating the potential of 3-quinolinecarbonitrile derivatives in treating other diseases beyond cancer and osteoporosis, such as inflammatory diseases, neurological disorders, and infectious diseases. [, ]
Improving Pharmacokinetic Properties: Optimizing the structure of 3-quinolinecarbonitrile derivatives to enhance their absorption, distribution, metabolism, and excretion properties for improved drug development. [, ]
Investigating Mechanism of Action: Further studies are needed to fully elucidate the precise mechanisms of action of various 3-quinolinecarbonitrile derivatives, especially their interaction with specific targets and downstream signaling pathways. [, , , ]
Developing Novel Applications: Exploring the potential of 3-quinolinecarbonitrile in materials science and other fields beyond drug development. [, , ]
3-Quinolinecarbonitrile, also known as quinoline-3-carbonitrile, is an organic compound characterized by its quinoline structure with a cyano group at the third position. This compound has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases involved in cancer progression.
3-Quinolinecarbonitrile can be classified under the category of heterocyclic compounds, specifically within the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. The compound's structural features enable it to interact with biological targets effectively, making it a subject of interest in drug discovery.
The synthesis of 3-quinolinecarbonitrile can be achieved through various methods, with some of the most notable including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to optimize yield and purity. Industrial production methods have been developed to scale these reactions efficiently while maintaining high-quality outputs suitable for research and therapeutic applications .
The molecular structure of 3-quinolinecarbonitrile consists of a quinoline ring fused with a cyano group at the third carbon atom. Its chemical formula is , and its molecular weight is approximately 158.17 g/mol.
3-Quinolinecarbonitrile participates in various chemical reactions due to its reactive cyano group. Key reactions include:
The reactivity of 3-quinolinecarbonitrile allows for the development of numerous derivatives that exhibit enhanced biological activity. For instance, modifications at the 7-position of the quinoline ring have been explored to improve kinase inhibitory properties .
3-Quinolinecarbonitrile primarily acts as a dual inhibitor targeting Src and Abl kinases. These kinases are crucial in various signaling pathways associated with cell proliferation and survival.
Relevant analyses indicate that 3-quinolinecarbonitrile maintains its structural integrity while participating in various biochemical interactions essential for its therapeutic effects .
3-Quinolinecarbonitrile has several scientific uses, particularly in:
The quinoline nucleus of 3-quinolinecarbonitriles is predominantly synthesized via acid-catalyzed cyclization reactions. The Doebner-Miller reaction employs α,β-unsaturated carbonyl compounds with anilines under acidic conditions, yielding 2,3-disubstituted quinolines. This method achieves moderate yields (45–65%) but suffers from regioselectivity challenges with asymmetric ketones [1]. The Conrad-Limpach protocol offers superior regiocontrol through condensation of anilines with β-ketoesters, followed by thermal cyclization. This method enables precise installation of electron-withdrawing groups (EWGs) at C-3, including nitrile functionalities, and typically achieves yields of 60–75% [4] [7].
Vilsmeier-Haack formylation is pivotal for introducing aldehyde groups at C-3 prior to cyanation. Treatment of 7-substituted quinoline with POCl₃/DMF generates 3-chloroquinoline-4-carbaldehydes, which undergo nucleophilic displacement with cyanide sources (e.g., CuCN) to afford 3-cyanoquinolines in 70–85% yield [1] [7]. For substrates requiring simultaneous C-4 functionalization, cyclocondensation of cyanoacetamide derivatives with ortho-aminoarylketones provides direct access to 4-amino-3-quinolinecarbonitriles. This one-pot reaction proceeds in refluxing xylene with catalytic acid, achieving 55–90% yields depending on substituent electronics [4].
Table 1: Traditional Cyclization Methods for 3-Quinolinecarbonitrile Synthesis
Method | Key Reagents | Temperature | Yield Range | Positional Selectivity |
---|---|---|---|---|
Doebner-Miller | Aniline, crotonaldehyde/H⁺ | 120–140°C | 45–65% | Low for C-2/C-3 substituents |
Conrad-Limpach | Aniline, ethyl acetoacetate | 220–250°C | 60–75% | High (C-2 alkyl/C-3 EWG) |
Vilsmeier-Haack Cyanation | POCl₃/DMF, CuCN | 80–100°C | 70–85% | Exclusive C-3 control |
Cyanoacetamide Cyclization | o-Aminoarylketone, cyanoacetamide | 140°C | 55–90% | C-3/C-4 disubstitution |
C-7 functionalization of 3-quinolinecarbonitriles leverages halogenated precursors generated via directed ortho-metalation or selective halogenation. Suzuki-Miyaura coupling of 7-bromo-3-quinolinecarbonitrile with arylboronic acids employs Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (3:1) at 80°C, enabling installation of electron-donating aryl groups (85–92% yield). Crucially, the C-3 nitrile group coordinates with palladium, enhancing regioselectivity but requiring precise ligand control to prevent catalyst poisoning [2] [5].
For sterically hindered systems, Stille coupling using tributyl(vinyl)tin and CuI co-catalyst in DMF achieves C-7 alkenylation (75–80% yield). Meanwhile, Ni(0)-catalyzed N-acyliminium coupling with aryl boroxines [(ArBO)₃] provides distinct advantages for π-deficient boronic acids. Ni(cod)₂/PPh₃ (7.5 mol%) in THF at 40°C facilitates coupling with electron-poor aryl groups (55–95% yield), overcoming limitations of classical Petasis reactions [2].
Table 2: Transition Metal-Catalyzed C-7 Functionalization Performance
Method | Catalyst System | Scope | Yield Range | Electronic Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl/heteroaryl | 85–92% | Moderate (fails with o-NO₂) |
Ni(0)-acyliminium | Ni(cod)₂/PPh₃ | Broad aryl (e⁻-deficient) | 55–95% | Excellent |
Stille Alkenylation | PdCl₂(PPh₃)₂, CuI | Vinyl/arylvinyl | 75–80% | High |
Direct Arylation | Pd(OAc)₂, PivOH, Cs₂CO₃ | Heteroarenes | 60–78% | Limited for pyridines |
Position-selective electrophilic substitution requires careful protection/deprotection strategies due to the electron-deficient nature of 3-quinolinecarbonitriles. Directed ortho-lithiation using n-BuLi/TMEDA at –78°C in THF generates C-4 lithiated intermediates that react with electrophiles (I₂, Br₂) to install halogens with >90% regioselectivity. Subsequent halogen migration is suppressed by maintaining temperatures below –60°C [1] [4].
Regioselective nitration employs fuming HNO₃/H₂SO₄ at 0°C to target C-5/C-8 positions (60–70% yield), while N-oxide activation enables C-4 nitration. Treatment with mCPBA generates quinoline N-oxide, followed by HNO₃/Ac₂O nitration at C-4 (85% yield), with subsequent deoxygenation using PCl₃ [7]. For C-7 bromination, halogen dance rearrangement of 6-bromo precursors via lithium-halogen exchange achieves >95% positional purity. This method is particularly valuable for synthesizing 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as kinase inhibitors [5].
Solvent-free methodologies enhance sustainability while improving yields in 3-quinolinecarbonitrile synthesis. Mechanochemical grinding of o-aminoarylketones with cyanoacetamide derivatives using p-toluenesulfonic acid (p-TSA) catalyst achieves 88–95% yields within 15–30 minutes, eliminating toxic solvents. This approach demonstrates 10-fold rate acceleration compared to solution-phase reactions and reduces E-factors to 2.1–5.3 [3] [8].
Catalyst design innovations include:
Table 3: Green Synthesis Metrics for Solvent-Free Approaches
Method | Catalyst | Solvent | Time | Atom Economy | E-Factor | Yield |
---|---|---|---|---|---|---|
Mechanochemical Grinding | p-TSA | Solvent-free | 15 min | 98.2% | 2.1 | 95% |
Microwave Cyclization | NH₄OAc | Ethanol | 10 min | 99.3% | 3.8 | 92% |
Aqueous-Phase Assembly | β-Cyclodextrin | Water | 45 min | 96.4% | 5.3 | 89% |
Ultrasound Irradiation | K₂CO₃ | Solvent-free | 20 min | 97.1% | 4.2 | 90% |
3-Quinolinecarbonitriles serve as versatile platforms for targeted derivatization through three primary strategies:
Reductive amination at C-3: Partial reduction of the nitrile group using DIBAL-H generates aldimines that react in situ with amines to install bis-arylaminomethyl groups. This method is essential for synthesizing dual Src/iNOS inhibitors such as CPU-Y020, achieving 65–80% yields with excellent functional group tolerance [5].
Heterocyclic annulation: Reaction with bifunctional nucleophiles constructs tricyclic systems. For example, condensation with guanidine carbonate in DMSO at 130°C yields pyrimido[4,5-b]quinoline derivatives in a single step (70–85% yield). These derivatives exhibit enhanced π-stacking capability and improved bioactivity profiles [7] [9].
Table 4: Bioactive 3-Quinolinecarbonitrile Derivatives via Post-Functionalization
Core Structure | Derivatization | Biological Target | Key Activity Enhancement |
---|---|---|---|
7-Alkoxy-4-(thiazol-2-ylamino) | C-4 amination | c-Src kinase | IC₅₀ = 9.2 nM (vs. 28 nM for bosutinib) |
4-Amino-3-(aminomethyl)quinoline | Reductive amination | iNOS/Src dual inhibitor | 10-fold ↑ solubility vs. parent nitrile |
Pyrimido[5,4-c]quinoline-4-carbonitrile | Annulation with urea | Anticancer | ↑ DNA intercalation capacity |
4-(Piperazin-1-yl)-3-cyanoquinoline | Nucleophilic substitution | Antimalarial | ↑ Blood-brain barrier penetration |
Hybridization strategies combine quinoline scaffolds with privileged heterocycles. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) installs 1,2,3-triazole tethers at C-7, enabling modular assembly of hybrid architectures in 82–90% yield. These compounds demonstrate enhanced bioactivity through synergistic target engagement, particularly in anticancer applications [5] [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3